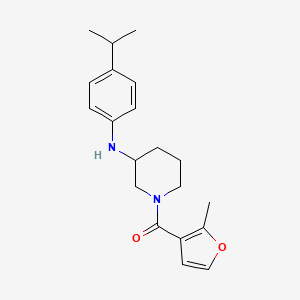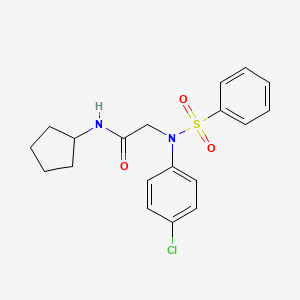
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that can selectively target specific enzymes and proteins, making it a valuable tool for investigating biological processes.
Mécanisme D'action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide involves inhibition of specific enzymes and proteins. It is a small molecule inhibitor that can bind to the active site of these enzymes and prevent them from functioning properly. This can lead to changes in cellular processes, such as gene expression and protein synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide depend on the specific enzymes and proteins it targets. In cancer cells, for example, inhibition of HDAC can lead to changes in gene expression that promote apoptosis. In other cells, it may have different effects depending on the specific enzymes and proteins that are inhibited.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide in lab experiments is its specificity. It can selectively target specific enzymes and proteins, making it a valuable tool for investigating biological processes. However, one limitation is that it may have off-target effects, meaning that it could affect other enzymes or proteins unintentionally. Additionally, the yield of the synthesis method is relatively low, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are many potential future directions for research involving N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide. One area of interest is in developing more potent and selective inhibitors that can target specific enzymes and proteins with even greater precision. Additionally, researchers may investigate the potential of this compound as an anti-cancer agent or in other therapeutic applications. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide involves several steps. The starting material is 4-iodobenzamide, which is reacted with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an intermediate amide. This amide is then treated with phthalic anhydride and trifluoroacetic acid to form the final product. The yield of this synthesis method is typically around 50%.
Applications De Recherche Scientifique
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide has a wide range of potential applications in scientific research. It can be used as a tool to investigate the function of specific enzymes and proteins in biological processes. For example, it has been used to study the role of the histone deacetylase (HDAC) enzyme in cancer cells. By inhibiting HDAC, this compound can induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IN2O3/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPHBFGKGZYYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)

![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)

![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5031014.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine](/img/structure/B5031023.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5031034.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5031044.png)